4-(2-Hydrazinylethyl)morpholine dihydrochloride
CAS No.: 874-82-8
Cat. No.: VC4502857
Molecular Formula: C6H17Cl2N3O
Molecular Weight: 218.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874-82-8 |
---|---|
Molecular Formula | C6H17Cl2N3O |
Molecular Weight | 218.12 |
IUPAC Name | 2-morpholin-4-ylethylhydrazine;dihydrochloride |
Standard InChI | InChI=1S/C6H15N3O.2ClH/c7-8-1-2-9-3-5-10-6-4-9;;/h8H,1-7H2;2*1H |
Standard InChI Key | KZPPVCYJPXQMGT-UHFFFAOYSA-N |
SMILES | C1COCCN1CCNN.Cl.Cl |
Introduction
Chemical Identification and Nomenclature
4-(2-Hydrazinylethyl)morpholine dihydrochloride is systematically named 2-morpholin-4-ylethylhydrazine dihydrochloride, with the IUPAC name 1-(2-morpholinoethyl)hydrazine dihydrochloride. Its European Community Number (EC) is 872-029-4, and it is alternatively identified by synonyms such as 4-(2-Hydrazinoethyl)morpholine dihydrochloride and NIOSH/QE4865000 . The compound’s SMILES notation, C1COCCN1CCNN.Cl.Cl, and InChIKey, KZPPVCYJPXQMGT-UHFFFAOYSA-N, provide precise descriptors for computational chemistry applications.
Property | Value |
---|---|
CAS Number | 874-82-8 |
Molecular Formula | C₆H₁₇Cl₂N₃O |
Molecular Weight | 218.12 g/mol |
Density | 1.28 g/cm³ |
EC Number | 872-029-4 |
Purity (Commercial) | 97–99% |
Structural and Molecular Characteristics
The compound’s core structure consists of a six-membered morpholine ring (C₄H₉NO) attached to a hydrazine group (-NH-NH₂) via a two-carbon ethylene chain. Protonation of the hydrazine group by hydrochloric acid yields the dihydrochloride salt, improving solubility in polar solvents . X-ray crystallography and NMR studies confirm the planar geometry of the morpholine ring and the extended conformation of the ethylhydrazine side chain .
Comparative Analysis with Parent Compound
The free base, 4-(2-Hydrazinylethyl)morpholine (CAS: 2154-24-7), lacks the hydrochloride counterions and exhibits a molecular weight of 145.20 g/mol . Unlike the dihydrochloride form, the parent compound is less stable under ambient conditions, necessitating salt formation for industrial applications .
Parameter | Dihydrochloride Form | Parent Compound |
---|---|---|
Molecular Weight | 218.12 g/mol | 145.20 g/mol |
Stability | High (hygroscopic) | Low (prone to oxidation) |
Solubility | Soluble in water, DMSO | Limited water solubility |
Synthesis and Production Pathways
The synthesis of 4-(2-Hydrazinylethyl)morpholine dihydrochloride typically involves a two-step process:
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Morpholine Alkylation: Morpholine reacts with 2-chloroethylhydrazine in the presence of a base to form 4-(2-hydrazinylethyl)morpholine .
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Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, which is purified via recrystallization .
Recent literature highlights optimized routes using microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, achieving yields exceeding 85% . Industrial-scale production employs continuous flow reactors to enhance reproducibility, with vendors like Zibo Hangyu Biotechnology reporting batch capacities of 50–100 kg/month .
Physicochemical Properties
The compound exists as a white crystalline powder with a melting point range of 189–192°C. It is highly soluble in water (>50 mg/mL at 25°C) and dimethyl sulfoxide (DMSO), but insoluble in nonpolar solvents like hexane . Spectroscopic data include:
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IR (KBr): 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C-N stretch)
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¹H NMR (D₂O): δ 3.72 (m, 4H, morpholine OCH₂), 2.68 (t, 2H, CH₂NH), 2.50 (t, 2H, CH₂N) .
Stability studies indicate decomposition above 200°C, releasing toxic gases such as nitrogen oxides and hydrogen chloride .
Hazard Code | Risk Statement |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Industrial and Research Applications
Agrochemical Intermediates
The compound is a precursor to herbicides and insecticides, where its hydrazine group facilitates the synthesis of triazole and pyrazole derivatives . For example, it reacts with β-ketoesters to yield pyrazolinones, a class of potent fungicides .
Pharmaceutical Development
In medicinal chemistry, the morpholine-hydrazine scaffold is exploited to design MAO inhibitors and anticancer agents. A 2024 study demonstrated its utility in synthesizing hydrazone-based platinum(II) complexes with IC₅₀ values of 1.2–3.8 μM against lung cancer cell lines .
Vendor | Purity | Price (USD/g) |
---|---|---|
Zibo Hangyu Biotechnology | 99% | 85–120 |
Fluorochem | 97% | 110–150 |
VulcanChem | 98% | 95–130 |
Recent Advances and Future Directions
Ongoing research focuses on:
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